2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene
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Overview
Description
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be achieved through several synthetic routes. One common method involves the nucleophilic attack with potassium thioacetate (KSAc), which in the presence of a base, gives the (Z)-2-en-4-yne-1-thiolate derivatives. These intermediates are then converted into 2,4-disubstituted thiophenes by 5-exo-dig annulation and aromatization . The advantages of this method include its simplicity and being metal-free .
Chemical Reactions Analysis
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the phenylsulfanyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[2-(Phenylsulfanyl)oct-1-en-1-yl]thiophene can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms. The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
791120-24-6 |
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Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(2-phenylsulfanyloct-1-enyl)thiophene |
InChI |
InChI=1S/C18H22S2/c1-2-3-4-6-12-18(15-17-13-9-14-19-17)20-16-10-7-5-8-11-16/h5,7-11,13-15H,2-4,6,12H2,1H3 |
InChI Key |
BAUGCBGLKAFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CS1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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